molecular formula C20H24O6 B10833391 Diterpene triepoxide derivative 1

Diterpene triepoxide derivative 1

Número de catálogo: B10833391
Peso molecular: 360.4 g/mol
Clave InChI: DFBIRQPKNDILPW-IJWWASSVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diterpene triepoxide derivative 1, commonly referred to as triptolide (TP/T10), is a bioactive compound isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook F. (Celastraceae) . Structurally, it is characterized by a diterpene backbone with three epoxide groups, which are critical to its pharmacological activity. Triptolide exhibits a broad spectrum of biological effects, including:

  • Anti-inflammatory properties: Suppression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and neuroinflammation in Alzheimer’s disease (AD) models .
  • Anticancer activity: Efficacy against breast, colorectal, liver, and pancreatic cancers via apoptosis induction and inhibition of tumor proliferation .
  • Immunosuppressive effects: Modulation of Th1/Th2 cell balance and inhibition of vascular endothelial growth factor (VEGF) in autoimmune disorders .
  • Neuroprotective and antioxidative actions: Synaptic protection in AD models and inhibition of oxidative stress in erythrocyte membranes .

Propiedades

Fórmula molecular

C20H24O6

Peso molecular

360.4 g/mol

Nombre IUPAC

(1R,2R,4R,5R,7S,8S,9R,11R,13R)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one

InChI

InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m1/s1

Clave InChI

DFBIRQPKNDILPW-IJWWASSVSA-N

SMILES isomérico

CC(C)[C@]12[C@H](O1)[C@@H]3[C@]4(O3)[C@@]5(CCC6=C([C@H]5C[C@@H]7[C@@]4([C@H]2O)O7)COC6=O)C

SMILES canónico

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del derivado de triepóxido diterpénico 1 involucra varios pasos clave:

Métodos de producción industrial: La producción industrial del derivado de triepóxido diterpénico 1 se basa principalmente en la extracción de Tripterygium wilfordii Hook F. El proceso de extracción implica:

Análisis De Reacciones Químicas

Tipos de reacciones: El derivado de triepóxido diterpénico 1 experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del compuesto original .

4. Aplicaciones en la investigación científica

El derivado de triepóxido diterpénico 1 tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Diterpene triepoxide derivative 1 has a wide range of scientific research applications:

Mecanismo De Acción

El mecanismo de acción del derivado de triepóxido diterpénico 1 involucra múltiples objetivos moleculares y vías:

    Inhibición de la actividad de NF-κB: Esto conduce a la reducción de la expresión de citoquinas y enzimas proinflamatorias.

    Inducción de la apoptosis: El compuesto promueve la muerte celular en las células cancerosas al afectar la liberación de calcio, la despolarización de la membrana lisosomal y la inhibición de la proteína de choque térmico 70 (HSP70).

    Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo cual es crucial para el crecimiento tumoral

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Similar Compounds

Triptolide vs. Tripchlorolide (T4)

Tripchlorolide (T4), a derivative of triptolide, shares its core diterpene triepoxide structure but differs in substituent modifications. Key comparisons include:

Parameter Triptolide (T10) Tripchlorolide (T4)
Anti-inflammatory IC50 ~10 nM (neuroinflammation models) ~5 nM (enhanced potency)
Toxicity High hepatotoxicity at >50 mg/kg Reduced toxicity (LD50 > 100 mg/kg)
Mechanism Inhibits NF-κB and MAPK pathways Enhanced suppression of microglial activation
Therapeutic Use Rheumatoid arthritis, cancer Preferred in neurodegenerative models

Structural Insight : T4’s improved safety profile is attributed to reduced electrophilic reactivity of its epoxide groups, lowering off-target interactions .

Comparison with Antifungal Diterpene Derivatives

Evidence from Candida albicans studies highlights structural determinants of activity (Table 2, ):

Compound Linker Length (CH2 units) Triazole Substituent Antifungal Activity (IC50)
1, 3, 11, 17 2 Varied Inactive/weak (~100 µg/mL)
2, 4, 12, 18 3 Benzyl/phenyl sulfide Potent (~10 µg/mL)

Key Findings :

  • Three CH2 units in the linker are critical for antifungal activity.
  • Benzyl or methyl phenyl sulfide groups enhance membrane penetration .
  • Contrast with Triptolide : Unlike triptolide, these derivatives lack epoxide groups but rely on triazole moieties for target binding.
Diterpene-Quinone Hybrids (Antioxidant Activity)

Hybrids synthesized from diterpenes and quinones (e.g., lapachol derivatives) show varied antioxidant effects in erythrocyte membrane assays :

Compound Diterpene Moiety Quinone Partner Lipoperoxidation IC50 (µg/mL)
5 Δ8(9)-junicedric acid None 43.8
9 Diterpene 4 Quinone 2 40.1
14 Diterpene 6 Quinone 2 19.7
Catechin N/A N/A 75.4

Key Findings :

  • Hybridization enhances antioxidant activity (e.g., compound 14 vs. catechin).
  • Contrast with Triptolide : Triptolide’s antioxidative effects (e.g., neuroprotection) are mechanistically distinct, involving direct scavenging of ROS and modulation of Nrf2 pathways .
Natural Diterpene Analogs
  • Hibaene: A coniferous diterpene with structural similarity to kaurane diterpenes.
  • Labdane-type diterpenes (e.g., compound 1 from Hedychium villosum): Exhibit cytotoxicity via hemiacetal formation but lack the triepoxide motif critical for triptolide’s immunosuppressive effects .

Critical Analysis of Structural and Functional Divergence

  • Epoxide Groups : Triptolide’s triepoxide system is unique among compared compounds, enabling covalent binding to cellular targets (e.g., XPB subunit of RNA polymerase II) . Derivatives like T4 retain this feature but mitigate toxicity through steric hindrance.
  • Hybridization Strategies: Diterpene-quinone hybrids and antifungal derivatives prioritize lipophilicity and hydrogen bonding for membrane interaction, unlike triptolide’s reliance on electrophilic epoxides.
  • Therapeutic Trade-offs : Triptolide’s broad efficacy is counterbalanced by toxicity, whereas analogs like T4 and hybrid molecules offer narrower but safer profiles.

Q & A

How can researchers confirm the structural identity and stereochemical configuration of diterpene triepoxide derivatives like triptolide?

Answer: Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for carbon-hydrogen framework analysis and mass spectrometry for molecular weight confirmation) and advanced imaging methods. Cryo-electron microscopy (cryo-EM) at resolutions ≤4 Å can resolve tertiary structures of enzyme complexes involved in biosynthesis, as demonstrated in syn-copalyl diphosphate synthase studies . X-ray crystallography is critical for resolving epoxide ring conformations and stereochemical assignments. For derivatives with chiral centers, circular dichroism (CD) spectroscopy is recommended to validate optical activity.

What in vitro models are validated for studying the anti-inflammatory and anti-cancer mechanisms of diterpene triepoxide derivatives?

Answer: Established models include:

  • Macrophage assays (e.g., LPS-induced RAW264.7 cells) to measure cytokine suppression (IL-6, TNF-α) via NF-κB pathway inhibition .
  • Colorectal cancer cell lines (HT-29, SW480) to evaluate Wnt/β-catenin signaling blockade and EMT marker modulation (E-cadherin, vimentin) .
  • Cancer stem cell models (CD133+/CD44+ populations) to assess migration inhibition through Twist/Snail transcriptional repression . Dose-response curves and IC50 calculations should be normalized to controls to account for cell viability variability.

What methodological challenges arise in elucidating the epigenetic regulatory effects of diterpene triepoxide derivatives?

Answer: Key challenges include:

  • Non-specific HSF1 inhibition , which broadly suppresses heat shock proteins (HSP27, HSP70, HSP90), confounding mechanistic specificity .
  • Chromatin accessibility variability across cell types, requiring ChIP-seq or ATAC-seq to map histone modification patterns (e.g., H3K27ac) .
  • Off-target DNA methylation effects , necessitating bisulfite sequencing or MeDIP-qPCR for locus-specific validation . Researchers should use siRNA knockdowns of suspected targets (e.g., DNMTs) to isolate compound-specific epigenetic activity.

How should researchers address contradictions in reported anti-cancer efficacy across preclinical studies?

Answer: Discrepancies often stem from:

  • Dose-dependent effects : Low doses (≤10 nM) may promote cytostasis, while higher doses (≥50 nM) induce apoptosis via Bax/Bcl-2 ratio shifts .
  • Model system limitations : Xenograft vs. organoid models may yield divergent results due to stromal interactions .
  • Off-target kinase inhibition : Profiling against kinase libraries (e.g., MAP4K2, TAK1) can identify confounding pathways . Standardized protocols for in vivo dosing (e.g., 0.25 mg/kg/day in murine models) and endpoint criteria (tumor volume, metastasis counts) are critical for cross-study comparability .

What advanced methodologies are recommended for assessing synergistic interactions between diterpene triepoxide derivatives and chemotherapeutic agents?

Answer:

  • Combination Index (CI) Analysis : Calculate using the Chou-Talalay method to classify synergism (CI < 1), additive effects (CI = 1), or antagonism (CI > 1) .
  • Isobologram Construction : Validate synergy by plotting dose-response curves of individual agents vs. combinations .
  • Transcriptomic Profiling : RNA-seq can identify co-regulated pathways (e.g., apoptosis-immune crosstalk) in treated co-cultures . For in vivo validation, use orthotopic models with bioluminescent tracking to quantify metastatic suppression.

How can researchers mitigate toxicity concerns while maintaining the therapeutic efficacy of diterpene triepoxide derivatives?

Answer: Strategies include:

  • Structural Analog Design : Modify epoxide groups to reduce off-target reactivity while preserving anti-inflammatory activity (e.g., tripchlorolide derivatives with lower hepatotoxicity) .
  • Nanoparticle Encapsulation : Use lipid-based carriers to improve bioavailability and reduce peak plasma concentrations linked to renal toxicity .
  • Tissue-Specific Delivery : Conjugate derivatives with monoclonal antibodies (e.g., anti-EGFR) for targeted accumulation in tumors . Toxicity thresholds should be predefined using ALT/AST levels (liver) and BUN/creatinine ratios (kidney) in longitudinal rodent studies.

What computational tools are effective for predicting the biosynthetic pathways of novel diterpene triepoxide derivatives?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions between derivatives and synthase active sites (e.g., OsCyc1 for copalyl diphosphate) .
  • Pathway Prediction Software : Implement antiSMASH or PRISM to identify terpene cyclase homologs and epoxidation motifs .
  • Machine Learning Models : Train on existing diterpene libraries to predict chirality and epoxide ring stability based on substituent patterns . Experimental validation via heterologous expression in E. coli or S. cerevisiae is essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.